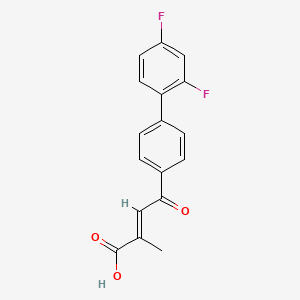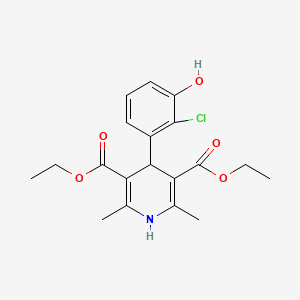
Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dihydropyridines, which are commonly used in medicinal chemistry due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the condensation of 2-chloro-3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonia or an amine catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its dihydropyridine core is similar to that found in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act on calcium channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: Similar in structure and used for its vasodilatory effects.
Uniqueness
Diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its specific substitutions, which can impart unique biological activities and chemical reactivity. Its chlorine and hydroxyl groups provide sites for further functionalization, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
853314-12-2 |
|---|---|
Formule moléculaire |
C19H22ClNO5 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
diethyl 4-(2-chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22ClNO5/c1-5-25-18(23)14-10(3)21-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(22)17(12)20/h7-9,16,21-22H,5-6H2,1-4H3 |
Clé InChI |
REZGQTNDWGKWBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)O)Cl)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
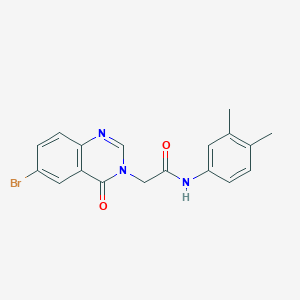
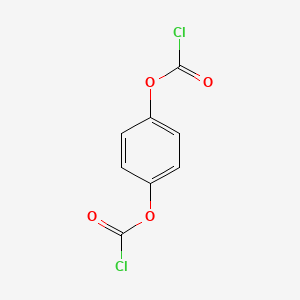
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
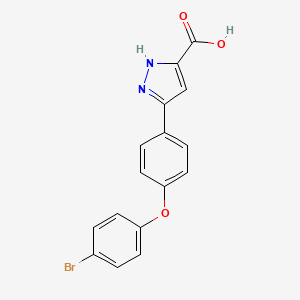


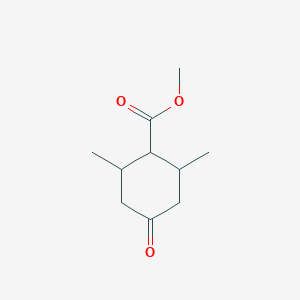
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
